molecular formula C12H15NO3S B2814820 N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide CAS No. 2361641-13-4

N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide

Cat. No. B2814820
CAS RN: 2361641-13-4
M. Wt: 253.32
InChI Key: BOGQCTKMPUZJFX-UHFFFAOYSA-N
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Description

N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide, also known as MSEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MSEA is a synthetic compound that is produced through a specific synthesis method.

Mechanism of Action

N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide selectively blocks T-type calcium channels by binding to a specific site on the channel protein. This binding prevents calcium ions from entering the cell, which leads to a decrease in cellular activity. The selective blocking of T-type calcium channels by N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide makes it a valuable tool for studying the role of these channels in various physiological processes.
Biochemical and Physiological Effects
The selective blocking of T-type calcium channels by N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide has various biochemical and physiological effects. N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide has been shown to decrease neuronal excitability, reduce muscle contraction, and inhibit hormone secretion. These effects make N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide a valuable tool for studying the role of T-type calcium channels in various physiological processes, including pain perception, epilepsy, and hypertension.

Advantages and Limitations for Lab Experiments

N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide has several advantages for lab experiments, including its selectivity for T-type calcium channels, its ability to block these channels reversibly, and its low toxicity. However, N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide also has some limitations, including its limited solubility in water and its potential for off-target effects. These limitations must be considered when using N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide in lab experiments.

Future Directions

For the study of N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide include the development of more selective and potent T-type calcium channel blockers and the use of N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide in the study of various disease states.

Synthesis Methods

N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process starts with the reaction of 2-methylsulfonylphenylacetic acid with thionyl chloride, which produces 2-methylsulfonylphenylacetyl chloride. The resulting compound is then reacted with propargylamine to produce N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide.

Scientific Research Applications

N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide has been studied extensively due to its potential applications in various scientific research fields. One of the most promising applications of N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide is its use as a tool to study the role of calcium channels in cellular function. N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide has been shown to selectively block T-type calcium channels, which are involved in various physiological processes, including neuronal signaling, muscle contraction, and hormone secretion.

properties

IUPAC Name

N-[2-(2-methylsulfonylphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-3-12(14)13-9-8-10-6-4-5-7-11(10)17(2,15)16/h3-7H,1,8-9H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGQCTKMPUZJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide

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